molecular formula C13H22INO2 B14912403 tert-Butyl (3R,4R)-4-(iodomethyl)-3-vinylpiperidine-1-carboxylate

tert-Butyl (3R,4R)-4-(iodomethyl)-3-vinylpiperidine-1-carboxylate

Cat. No.: B14912403
M. Wt: 351.22 g/mol
InChI Key: UCWHOEPVSCSEQB-QWRGUYRKSA-N
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Description

tert-Butyl (3R,4R)-4-(iodomethyl)-3-vinylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an iodomethyl group and a vinyl group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity

Preparation Methods

The synthesis of tert-Butyl (3R,4R)-4-(iodomethyl)-3-vinylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Vinyl Group: The vinyl group can be introduced via a Wittig reaction or other olefination methods.

    Iodomethylation: The iodomethyl group can be introduced using iodomethane in the presence of a base.

    tert-Butyl Protection: The final step involves the protection of the nitrogen atom with a tert-butyl group using tert-butyl chloroformate.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl (3R,4R)-4-(iodomethyl)-3-vinylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., m-chloroperbenzoic acid), and reducing agents (e.g., hydrogen gas with a palladium catalyst).

Scientific Research Applications

tert-Butyl (3R,4R)-4-(iodomethyl)-3-vinylpiperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4R)-4-(iodomethyl)-3-vinylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the compound’s intended use and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl (3R,4R)-4-(iodomethyl)-3-vinylpiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    tert-Butyl (3R,4R)-4-(bromomethyl)-3-vinylpiperidine-1-carboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    tert-Butyl (3R,4R)-4-(chloromethyl)-3-vinylpiperidine-1-carboxylate: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    tert-Butyl (3R,4R)-4-(hydroxymethyl)-3-vinylpiperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.

The uniqueness of this compound lies in the presence of the iodomethyl group, which can undergo specific reactions not possible with other halomethyl or hydroxymethyl derivatives.

Properties

Molecular Formula

C13H22INO2

Molecular Weight

351.22 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-ethenyl-4-(iodomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22INO2/c1-5-10-9-15(7-6-11(10)8-14)12(16)17-13(2,3)4/h5,10-11H,1,6-9H2,2-4H3/t10-,11-/m0/s1

InChI Key

UCWHOEPVSCSEQB-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C=C)CI

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C=C)CI

Origin of Product

United States

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